2-methyl-6-nitro-1H-pyridin-4-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6N2O3 |
|---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
2-methyl-6-nitro-1H-pyridin-4-one |
InChI |
InChI=1S/C6H6N2O3/c1-4-2-5(9)3-6(7-4)8(10)11/h2-3H,1H3,(H,7,9) |
InChI Key |
RFHNYZOOBNAKRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C=C(N1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Methyl 6 Nitro 1h Pyridin 4 One and Analogues
Direct Synthetic Approaches to Nitropyridinone Scaffolds
Direct approaches to nitropyridinone scaffolds primarily involve the introduction of a nitro group onto a pre-formed pyridinone ring system. These methods often rely on electrophilic nitration or chemical conversions to install the desired functionality.
Regioselective Nitration of Pyridinone Precursors
The direct nitration of pyridinone precursors is a common strategy for the synthesis of nitropyridinones. The regioselectivity of this reaction is highly dependent on the substitution pattern of the pyridinone ring and the reaction conditions employed. For instance, the nitration of 1-methyl-2-pyridone (B167067) with fuming nitric acid in the presence of sulfuric acid leads to the formation of 1-methyl-3,5-dinitro-2-pyridone. nih.gov This dinitrated product serves as a key intermediate for further transformations. nih.gov
The position of the nitro group is directed by the electronic properties of the substituents on the pyridinone ring. The presence of an activating group can direct the incoming nitro group to specific positions. Conversely, deactivating groups can influence the regioselectivity in a different manner. The use of zeolites as catalysts in nitration reactions has been shown to enhance regioselectivity in other aromatic systems, suggesting a potential avenue for controlling the nitration of pyridinones. researchgate.net
Chemical Conversion Strategies for Nitro Group Introduction
Alternative to direct nitration, the nitro group can be introduced through the chemical conversion of other functional groups. One such method involves the diazotization of aminonitropicolines followed by hydrolysis. For example, 2-amino-3(5)-nitro-6-picolines can be converted to their corresponding pyridin-2-ones. This process involves the initial nitration of 2-amino-6-picoline to 2-nitramino-6-picoline, which then undergoes an acidic rearrangement. mdpi.com
This strategy allows for the synthesis of specific isomers that may not be easily accessible through direct nitration. The starting aminonitropicolines are themselves typically prepared by the nitration of the corresponding aminopicoline.
Degradation Pathways for Targeted Functionalization
In some instances, degradation of a more complex molecule can be a viable route to a desired functionalized nitropyridinone. While not a primary synthetic strategy for the initial construction of the nitropyridinone ring, it can be a method for obtaining specific substitution patterns. For example, the ring transformation of 1-methyl-3,5-dinitro-2-pyridone can be initiated by nucleophilic attack, leading to ring-opened intermediates. nih.gov While the goal of these reactions is often the synthesis of new ring systems, the understanding of these degradation pathways is crucial for predicting potential side reactions and for the strategic design of syntheses where a fragment of a larger molecule is the target. nih.gov
Multi-Component and Ring-Forming Reactions
Multi-component reactions (MCRs) and other ring-forming strategies offer a convergent and efficient approach to the synthesis of pyridinone scaffolds, including their nitro-substituted derivatives. These methods construct the heterocyclic ring from simpler, acyclic precursors in a single or a few steps.
Three-Component Ring Transformation (TCRT) Protocols
Three-component ring transformation (TCRT) protocols have emerged as a powerful tool for the synthesis of nitroaromatic compounds. nih.govnih.gov In this approach, a highly electron-deficient heterocyclic compound, such as 1-methyl-3,5-dinitro-2-pyridone, acts as a synthon for an unstable intermediate like nitromalonaldehyde (B3023284). nih.govnih.gov The reaction typically involves the dinitropyridone, a ketone, and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate. nih.govnih.gov This methodology facilitates the "scrap and build" of the cyclic system, where a part of the initial substrate is incorporated into the new ring. nih.govencyclopedia.pub The reaction proceeds through a nucleophilic-type ring transformation, which is favored by the high electron deficiency and the presence of a good leaving group in the dinitropyridone substrate. nih.gov This approach allows for the synthesis of functionalized nitropyridines that are not readily accessible by other means. nih.govnih.gov
Cycloaddition and Condensation Reactions for Pyridinone Ring Construction
The construction of the pyridinone ring itself can be achieved through various cycloaddition and condensation reactions. baranlab.org While not always directly yielding the nitro-substituted target, these methods provide the core pyridinone scaffold that can be subsequently nitrated.
One of the most fundamental approaches involves the condensation of carbonyl compounds. baranlab.org For example, the reaction of acetylacetone (B45752) with nitroacetamide can be used to prepare 4,6-dimethyl-3-nitropyridin-2-one. mdpi.com Another general strategy is the Hantzsch pyridine (B92270) synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia equivalent. baranlab.org
Diels-Alder reactions represent another powerful tool for constructing the pyridine ring. baranlab.org These [4+2] cycloadditions can involve 1-azadienes reacting with alkenes or alkynes, followed by an oxidation step to furnish the aromatic pyridine ring. baranlab.org Inverse-demand Diels-Alder reactions, where an electron-deficient azadiene reacts with an electron-rich dienophile, are also commonly employed. baranlab.org Furthermore, transition metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles have become a sophisticated method for assembling highly substituted pyridine rings. acsgcipr.orgnih.govresearchgate.net These reactions offer high atom economy and can provide access to complex substitution patterns. acsgcipr.org
N-Alkylation Methodologies for Pyridinone Derivatives
The N-alkylation of pyridinones is a crucial transformation for creating diverse derivatives. However, a common challenge is the competition between N-alkylation and O-alkylation. google.comnih.gov Traditional methods often yield a mixture of products, complicating purification. google.com
To address this, researchers have developed more selective methods. One approach involves using tetra-alkyl ammonium fluoride (B91410) in a solvent like tetrahydrofuran (B95107) (THF), acetonitrile (B52724), or dimethyl sulfoxide (B87167) (DMSO) to react 2-pyridone with alkyl halides. google.com This method provides high yields and selectivity for the N-alkylated product. google.com Another strategy is the catalyst- and base-free reaction of hydroxypyridines with organohalides, which has demonstrated greater than 99% N-selectivity. acs.org This reaction is believed to proceed through an HX-facilitated conversion of a pyridyl ether intermediate to the final 2-pyridone product. acs.org
Furthermore, a one-pot preparation of N-alkenyl-2-pyridones has been reported, utilizing 2-halopyridinium salts and aldehydes under mild conditions, which also shows high diastereoselectivity. nih.gov For the synthesis of N-difluoromethyl-2-pyridone derivatives, a one-pot method has been developed using N-(pyridin-2-yl)acetamide derivatives and sodium chlorodifluoroacetate as a difluorocarbene source, catalyzed by 18-crown-6. acs.org
Table 1: Comparison of N-Alkylation Methodologies for Pyridinone Derivatives
| Methodology | Reagents & Conditions | Selectivity | Key Advantages |
| Tetra-alkyl ammonium fluoride | 2-pyridone, alkyl halide, tetra-alkyl ammonium fluoride in THF, acetonitrile, or DMSO | High N-selectivity | High yield, high selectivity. google.com |
| Catalyst- and base-free | Hydroxypyridine, organohalide | >99% N-selectivity | No catalyst or base required, broad substrate scope. acs.org |
| One-pot N-alkenylation | 2-halopyridinium salt, aldehyde | High diastereoselectivity | Mild conditions, readily available starting materials. nih.gov |
| One-pot N-difluoromethylation | N-(pyridin-2-yl)acetamide, sodium chlorodifluoroacetate, 18-crown-6 | Good for 4- and 5-substituted substrates | Facile one-pot procedure. acs.org |
Catalytic Approaches to Functionalization
Catalytic methods offer powerful tools for the selective functionalization of pyridinone rings, enabling the introduction of various substituents with high efficiency and control.
Transition-Metal-Catalyzed C-H Functionalization (e.g., C6-selective acylmethylation)
Transition-metal catalysis has emerged as a key strategy for the direct functionalization of C-H bonds in pyridine and pyridinone systems, which is otherwise challenging due to the inert nature of these bonds. beilstein-journals.orgnih.gov These methods allow for the introduction of alkyl, aryl, and other functional groups directly onto the pyridine core. thieme-connect.com
One notable example is the rhodium-catalyzed C6-selective arylation of 2-substituted pyridines. thieme-connect.com The mechanism is thought to involve the coordination of the pyridine nitrogen to the metal center, which directs the C-H activation at the C2 position. thieme-connect.com For C6-selective functionalization, a directing group is often employed to bring the catalyst into proximity with the target C-H bond. youtube.com
The development of boryl pincer complexes has also shown promise for ortho-selective C-H activation of pyridines. acs.org In this system, the coordination of the pyridine to a boron center directs an iridium catalyst to the ortho C-H bond with high selectivity. acs.org
One-Pot Synthetic Sequences
One-pot synthetic sequences are highly desirable as they reduce the number of purification steps, save time, and minimize waste. Several one-pot methods for the synthesis of pyridinone derivatives have been developed.
One such method involves the tandem Blaise reaction of nitriles with propiolates, which allows for the rapid construction of diverse 2-pyridone derivatives. acs.org Another efficient approach is the ultrasound-promoted, four-component reaction of a ketone, malononitrile, ethyl cyanoacetate, and hydrazine, catalyzed by piperidine, to yield 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivatives in excellent yields. researchgate.net Microwave irradiation has also been employed in a one-pot, three-component tandem reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides to produce highly functionalized pyridines. mdpi.com
Development of Chemo- and Regioselective Synthesis Protocols
Achieving chemo- and regioselectivity is a central goal in the synthesis of complex molecules like pyridinone derivatives. Significant progress has been made in developing protocols that allow for precise control over the reaction outcome.
For instance, the alkylation of pyridine N-oxides with titanacyclopropanes has been shown to be a chemo- and regioselective method for C2-H alkylation. nih.gov This reaction proceeds with high regioselectivity, allowing for the introduction of complex alkyl groups at the C2 position of pyridines. nih.gov Another example is the one-pot synthesis of 3,5-diaryl pyridines from aromatic terminal alkynes and benzamides, where the pyridine ring is formed through a formal [2+2+1+1] cyclocondensation. mdpi.com
The synthesis of pyrido nih.govCurrent time information in Bangalore, IN.oxazocines has been achieved through a regioselective tandem reaction of substituted 3-(oxiran-2-yl)pyridines with ethanolamines under additive-free conditions. rsc.org This process demonstrates excellent regioselectivity, with an SN2-type ring-opening of the oxirane and an SNAr-type etherification occurring at different positions. rsc.org
Synthesis via Transformation of Related Pyridine and Pyridinone Intermediates
The transformation of readily available pyridine and pyridinone intermediates is a common and effective strategy for accessing more complex target molecules.
Conversion from Nitro-Pyridines and Aminopyridines
Nitro-pyridines and aminopyridines are versatile precursors for the synthesis of pyridinones. The reduction of nitropyridines is a common method to obtain aminopyridines. For example, 2,3-diaminopyridine (B105623) can be prepared by the reduction of 2-amino-3-nitropyridine. orgsyn.org
The conversion of aminopyridines to pyridones can be achieved through diazotization followed by hydrolysis. youtube.com This is a useful method for preparing 2-pyridones from 2-aminopyridines. youtube.com For instance, 4-amino-5-methyl-2(1H)-pyridone, an intermediate for the drug finerenone, can be synthesized by reacting 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide (B78521) in methanol (B129727) under pressure. google.com The precursor, 2-chloro-5-methyl-4-pyridinamine, is obtained by the hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide. google.com
Furthermore, the synthesis of 3- and 5-nitro derivatives of 6-methylpyridin-2-one can be accomplished through the diazotization of 2-amino-3(5)-nitro-6-picolines. mdpi.com These nitropicolines are themselves available from the nitration of 2-amino-6-picoline. mdpi.com
Utilizing Specific Picoline Derivatives as Starting Materials
The synthesis of 2-methyl-6-nitro-1H-pyridin-4-one directly from picoline precursors presents a logical yet challenging pathway. Picolines, as readily available and inexpensive starting materials, offer a direct entry to the methyl-substituted pyridine core. However, the regioselective introduction of the nitro and oxo functionalities requires a multi-step approach, often involving the protection and manipulation of different positions on the pyridine ring.
A plausible synthetic route, constructed from established chemical transformations on pyridine systems, could commence with a suitably substituted picoline derivative. For instance, starting with 2,6-lutidine (2,6-dimethylpyridine), a sequence of nitration followed by selective oxidation and functional group interconversion can be envisioned.
The nitration of 2,6-lutidine typically yields 2,6-dimethyl-3-nitropyridine. The subsequent introduction of the 4-oxo group is more complex. One potential strategy involves the N-oxidation of the nitrolutidine followed by a rearrangement to introduce a hydroxyl group at the 4-position. An alternative approach could involve the selective oxidation of one of the methyl groups of the starting 2,6-lutidine to a carboxylic acid. This transformation is often challenging due to the similar reactivity of the two methyl groups.
A more controlled approach might start from a pre-functionalized picoline. For example, a synthetic sequence could begin with 2-amino-6-methylpyridine. While diazotization of aminopyridines typically leads to the corresponding pyridin-2-ones, modern methods involving N-oxidation and subsequent functionalization at the 4-position offer a potential, albeit complex, route.
The final step in a hypothetical synthesis would be the nitration of the 2-methyl-1H-pyridin-4-one intermediate. The nitration of pyridines and their derivatives can be achieved using various nitrating agents, such as nitronium tetrafluoroborate. acs.org The directing effects of the existing substituents on the pyridine ring would be crucial in determining the regiochemical outcome of this final step.
The following table outlines a hypothetical reaction scheme for the synthesis of a substituted pyridin-4-one starting from a picoline derivative, illustrating the complexity and the multi-step nature of such a transformation.
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose |
| 1 | 2,6-Lutidine | HNO₃/H₂SO₄ | 2,6-Dimethyl-3-nitropyridine | Introduction of the nitro group |
| 2 | 2,6-Dimethyl-3-nitropyridine | m-CPBA | 2,6-Dimethyl-3-nitropyridine N-oxide | Activation of the 4-position |
| 3 | 2,6-Dimethyl-3-nitropyridine N-oxide | Ac₂O, then hydrolysis | 2,6-Dimethyl-3-nitro-1H-pyridin-4-one | Introduction of the 4-oxo group |
Recyclization and Rearrangement Strategies
Recyclization and rearrangement reactions provide powerful and often elegant solutions for the synthesis of complex heterocyclic systems, including substituted pyridin-4-ones. These strategies can offer access to substitution patterns that are difficult to achieve through traditional linear syntheses.
Recyclization of 4-Pyrones
A prominent recyclization strategy for the synthesis of 4-pyridones involves the reaction of 4-pyrones (γ-pyrones) with ammonia or primary amines. This transformation effectively replaces the oxygen atom in the pyrone ring with a nitrogen atom, directly yielding the corresponding pyridin-4-one. The reaction is typically carried out by heating the 4-pyrone with aqueous or alcoholic ammonia. This method is particularly useful as a wide variety of substituted 4-pyrones can be synthesized through well-established methods, such as the cyclization of 1,3,5-triketones or the hydration and cyclization of skipped diynones. organic-chemistry.org
The table below presents examples of the conversion of substituted 4-pyrones to the corresponding 4-pyridones, highlighting the versatility of this approach for accessing analogues of the target compound.
| Starting 4-Pyrone | Reagent | Product | Reference |
| 2,6-Dimethyl-4H-pyran-4-one | Aqueous Ammonia, heat | 2,6-Dimethyl-1H-pyridin-4-one | General Knowledge |
| 2-Methyl-4H-pyran-4-one | Methylamine, heat | 1,2-Dimethyl-1H-pyridin-4-one | organic-chemistry.org |
| Maltol (3-Hydroxy-2-methyl-4H-pyran-4-one) | Aqueous Ammonia, heat | 3-Hydroxy-2-methyl-1H-pyridin-4-one | General Knowledge |
Rearrangement Reactions
Molecular rearrangements offer another strategic avenue for the synthesis of pyridin-4-one derivatives. These reactions can involve the migration of atoms or groups within a molecule to form a new, more stable or synthetically useful isomer. While direct rearrangement to form this compound is not extensively documented, several types of rearrangements in pyridine chemistry can be conceptually applied.
For instance, the Curtius rearrangement of dienyl carboxylic acids can lead to the formation of dienyl isocyanates, which can then undergo a 6π-electrocyclization to form substituted 2-pyridones. acs.org While this leads to a 2-pyridone, the principle of using a rearrangement to trigger a cyclization is a powerful concept in heterocyclic synthesis.
Another relevant example is the rearrangement of 4-amino-3-halopyridines upon reaction with acyl chlorides. This reaction proceeds through a presumed N-acylated intermediate that undergoes an intramolecular nucleophilic aromatic substitution, resulting in a formal two-carbon insertion to yield pyridin-4-yl α-substituted acetamides. mdpi.com This demonstrates how rearrangements can be used to build complexity on a pre-existing pyridine core.
More complex, thermally induced rearrangements, such as the Cope rearrangement, have also been employed in the synthesis of intricate polycyclic systems that contain bridged pyridone-like structures, showcasing the potential of sigmatropic rearrangements in advanced heterocyclic synthesis.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both FTIR and FT-Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. For 2-methyl-6-nitro-1H-pyridin-4-one, these methods are crucial for confirming the presence of its key structural features, such as the carbonyl, nitro, and amine/hydroxyl groups that define its tautomeric forms. researchgate.net
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint based on its functional groups. For the tautomeric mixture of this compound, several key absorption bands are expected. The 4-hydroxy-6-methyl-3-nitro-2-pyridone (B1661962) tautomer, which is often the predominant form in the solid state, has been used as a precursor in the synthesis of more complex molecules and characterized by FTIR. researchgate.netresearchgate.net
The spectrum is anticipated to show strong absorptions corresponding to the stretching vibrations of the nitro (NO₂) group, typically seen as two distinct bands. The carbonyl (C=O) stretch of the pyridone ring is another prominent feature. Additionally, the N-H and O-H stretching regions can provide insight into the tautomeric equilibrium and hydrogen bonding within the sample. researchgate.net
Table 1: Expected FTIR Vibrational Frequencies for 4-hydroxy-6-methyl-3-nitro-2-pyridone
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amide (Lactam) | 3200 - 3000 |
| O-H Stretch | Hydroxyl | 3500 - 3200 (Broad) |
| C-H Stretch | Methyl & Aromatic | 3100 - 2850 |
| C=O Stretch | Carbonyl (Lactam) | 1680 - 1640 |
| C=C/C=N Stretch | Aromatic Ring | 1600 - 1450 |
| Asymmetric NO₂ Stretch | Nitro Group | 1560 - 1515 |
Note: These are approximate values and can shift based on the physical state, solvent, and intermolecular interactions.
FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibration of the nitro group and the vibrations of the pyridone ring are expected to produce strong Raman signals.
Surface-Enhanced Raman Scattering (SERS) studies have been conducted on derivatives of this compound, highlighting its utility in plasmonic sensing applications. researchgate.netrsc.org This indicates that the molecule's vibrational modes are Raman-active and can be significantly enhanced when adsorbed onto metallic nanoparticles.
Table 2: Expected FT-Raman Active Modes for 4-hydroxy-6-methyl-3-nitro-2-pyridone
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| Ring Breathing Mode | Pyridone Ring | ~1000 |
| Symmetric NO₂ Stretch | Nitro Group | 1360 - 1310 |
| C=C Stretch | Aromatic Ring | 1600 - 1550 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed covalent structure of an organic molecule in solution. High-resolution ¹H and ¹³C NMR provide information about the chemical environment of each proton and carbon atom, while advanced 2D NMR techniques establish the connectivity between them.
The analysis of ¹H and ¹³C NMR spectra allows for the initial mapping of the molecule's carbon-hydrogen framework. The chemical shifts, signal multiplicities (splitting patterns), and integrals of the proton signals provide foundational data for structural assignment. The presence of tautomers can lead to multiple sets of signals, with their relative integrals indicating the equilibrium position. acs.org For the 4-hydroxy-6-methyl-3-nitro-2-pyridone tautomer, the following signals would be anticipated.
Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆) for 4-hydroxy-6-methyl-3-nitro-2-pyridone
| Proton | Multiplicity | Expected Chemical Shift (ppm) |
|---|---|---|
| Ring-H | Singlet | 6.0 - 6.5 |
| CH₃ | Singlet | 2.0 - 2.5 |
| N-H | Broad Singlet | 11.0 - 13.0 |
The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon atoms in the molecule, including quaternary carbons that lack attached protons.
Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆) for 4-hydroxy-6-methyl-3-nitro-2-pyridone
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C=O (C2) | 160 - 165 |
| C-NO₂ (C3) | 125 - 135 |
| C-OH (C4) | 155 - 160 |
| C-H (C5) | 95 - 105 |
| C-CH₃ (C6) | 145 - 155 |
While 1D NMR provides essential data, complex structures and isomeric mixtures often require two-dimensional (2D) NMR experiments for unambiguous assignment. numberanalytics.comipb.pt
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. For this molecule, it would confirm the relationship between any coupled ring protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. numberanalytics.com
NMR spectroscopy is an inherently quantitative technique, making it ideal for analyzing the composition of mixtures in solution, such as tautomers. researchgate.net The pyridone/hydroxypyridine tautomerism is highly dependent on the solvent, temperature, and pH. wikipedia.orgnih.gov
The equilibrium between the this compound form and the 4-hydroxy-6-methyl-3-nitro-2-pyridone form can be directly measured by ¹H NMR. By integrating the distinct signals corresponding to each tautomer (for example, the unique ring proton signals), their relative ratio in a given solvent can be precisely calculated. Polar solvents tend to favor the more polar pyridone (lactam) tautomer, while non-polar solvents can favor the hydroxypyridine (lactim) form. wikipedia.org
Furthermore, hindered rotation around the C-NO₂ single bond could potentially lead to the existence of rotational isomers (rotamers) that may be observable by NMR, especially at low temperatures. Variable-temperature NMR studies can be employed to investigate the dynamics of such equilibria, providing information on the energy barriers between the different forms.
Electronic Spectroscopy and Photophysical Behavior
The interaction of this compound with electromagnetic radiation reveals key aspects of its electronic structure and the fate of its excited states.
UV-Visible Absorption Spectroscopy for Electronic Transitions
The electronic absorption spectrum of this compound is characterized by distinct absorption bands in the ultraviolet and visible regions, corresponding to specific electronic transitions within the molecule. The presence of both a pyridinone core and a nitro group, a potent electron-withdrawing substituent, significantly influences the spectral properties. Studies on related nitro-substituted aromatic compounds show that the absorption spectra are sensitive to the molecular environment and substitution patterns. For instance, the introduction of a nitro group can lead to new absorption bands or shifts in existing ones. In a broader context, the UV-visible spectra of various pyridine (B92270) derivatives have been extensively studied to understand their electronic properties.
While specific absorption maxima for this compound are not detailed in the provided search results, the general principles of UV-Vis spectroscopy on similar compounds can be applied. For example, the spectra of nitro-substituted pyridyl compounds often exhibit bands that can be attributed to π-π* and n-π* transitions. The position and intensity of these bands are influenced by factors such as solvent polarity and the presence of other functional groups.
Emission Spectroscopy and Fluorescence Characteristics
In some instances, related heterocyclic compounds can exhibit interesting emission phenomena like dual fluorescence, where emission occurs from two distinct excited states. However, there is no specific mention of dual fluorescence for this compound in the provided information. The fluorescence characteristics, including quantum yield and emission maxima, are highly dependent on the molecular structure and its environment.
Time-Resolved Emission and Decay Measurements
Time-resolved emission spectroscopy provides crucial information about the lifetime of the excited state and the kinetics of its decay processes. These measurements are essential for a complete understanding of the photophysical behavior of a molecule. For this compound, such studies would elucidate the rates of radiative (fluorescence) and non-radiative decay pathways.
Although specific time-resolved data for this compound is not available in the search results, the general methodology involves exciting the sample with a short pulse of light and monitoring the decay of the subsequent emission over time. This data can be used to determine the fluorescence lifetime (τ), which is a characteristic property of a fluorescent molecule. For many organic molecules, fluorescence lifetimes are typically in the nanosecond range.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been applied to various pyridinone derivatives, providing invaluable information about their molecular geometry, conformation, and intermolecular interactions.
Analysis of Crystal Packing and Intermolecular Interactions
The crystal structure of a molecule reveals how individual molecules pack together in the solid state, which is governed by a variety of intermolecular forces. For pyridinone derivatives, hydrogen bonding is a particularly important interaction. In the crystal structure of the related compound 4-hydroxy-6-methylpyridin-2(1H)-one, molecules are linked by N-H···O and O-H···O hydrogen bonds, forming a layered structure. researchgate.netnih.gov Specifically, an intermolecular N1-H1A···O1 hydrogen bond with a distance of 2.835(2) Å has been identified. nih.gov
In addition to strong hydrogen bonds, weaker interactions such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions, can also play a significant role in the crystal packing of pyridine-containing compounds. nih.gov For instance, in some chlorocyanopyridines, offset face-to-face π-stacking and C-H···N interactions are observed. nih.gov The arrangement of molecules in the crystal lattice of 2-N-phenylamino-methyl-nitro-pyridine isomers is primarily determined by van der Waals forces and stacking interactions. nih.gov
Computational and Theoretical Chemistry Studies
Electronic Structure and Reactivity Descriptors
Global Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity)
There are no published studies detailing the global reactivity descriptors for 2-methyl-6-nitro-1H-pyridin-4-one. These parameters, derived from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are crucial for predicting the chemical reactivity and stability of a molecule. Without specific computational studies, any discussion would be purely speculative.
Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Similarly, a Natural Bonding Orbital (NBO) analysis of this compound has not been reported. NBO analysis provides detailed insights into the Lewis-like bonding structure, charge distribution, and the nature of orbital interactions that govern intermolecular forces and charge transfer processes. uni-muenchen.dewikipedia.org While the principles of NBO analysis are well-documented, the specific donor-acceptor interactions and stabilization energies for this molecule are unknown. uni-muenchen.dewikipedia.org
Spectroscopic Property Simulations and Correlations with Experimental Data
Prediction of Vibrational Spectra (IR, Raman) and Normal Mode Assignments
No theoretical predictions or experimental spectra for the infrared (IR) and Raman vibrational modes of this compound are available in the literature. Such simulations are vital for assigning specific vibrational modes to observed spectral peaks, which helps in the structural elucidation of the compound.
Simulation of Electronic Spectra (Absorption and Emission)
The electronic absorption and emission properties, typically studied using Time-Dependent Density Functional Theory (TD-DFT), have not been investigated for this compound. These simulations are essential for understanding the electronic transitions and predicting the ultraviolet-visible absorption spectrum of the molecule.
Conformational and Tautomeric Stability Investigations
Energetic Landscape of Conformers and Tautomers
The pyridin-4-one scaffold can exist in tautomeric forms, such as the 4-hydroxypyridine (B47283) form. The relative stability of these tautomers is influenced by substituent effects and the surrounding environment. However, no specific computational studies on the energetic landscape of the conformers and tautomers of this compound have been published. Determining the most stable tautomer and the energy barriers for interconversion requires dedicated quantum chemical calculations, which are currently unavailable for this compound.
Theoretical Examination of Excited-State Proton Transfer (ESPT) Mechanisms
Excited-State Intramolecular Proton Transfer (ESPT) is a photochemical process where a proton moves from a donor to an acceptor site within the same molecule upon photoexcitation. mdpi.comchemrxiv.org For this compound, the N-H group of the pyridinone ring can act as the proton donor, while the carbonyl oxygen is a potential intramolecular acceptor. The presence of the electron-withdrawing nitro group significantly influences the electronic landscape and, consequently, the dynamics of any potential ESPT process.
Theoretical studies on similar molecules, such as nitro-substituted 10-hydroxybenzo[h]quinoline (B48255) (HBQ), provide valuable insights. In these systems, the introduction of nitro groups was found to create a potential energy barrier for the ESPT process, slowing the reaction time from a ballistic wavepacket motion to an incoherent, rate-governed process. ruc.dk For instance, the ESPT time constant for nitro-substituted HBQs was measured in the sub-picosecond range (0.68 to 0.89 ps). ruc.dk
For this compound, it is hypothesized that upon excitation, an ESPT could occur from the nitrogen (N1) to the carbonyl oxygen (O4). The nitro group at the C6 position would likely modulate the acidity of the N-H proton and the basicity of the carbonyl group in the excited state. Theoretical modeling would be essential to determine the energetics of this process, including the height of any energy barrier and the nature of the involved excited states.
Table 1: Theoretical Data on ESPT in Related Nitro-Substituted Aromatic Compounds
| Compound | Key Finding | Computational Method | Reference |
|---|---|---|---|
| 7-nitrobenzo[h]quinolin-10-ol | ESPT occurs with a time constant of 0.89 ps; a potential energy barrier exists for the transfer. | M06-2X/TZVP | ruc.dk |
| 7,9-dinitrobenzo[h]quinolin-10-ol | ESPT time constant is 0.68 ps, faster than the mono-nitro derivative due to electronic effects. | M06-2X/TZVP | ruc.dk |
| p-nitrophenylphenol (NO2-Bp-OH) | Excited states S1 (¹ππ) and S2 (¹nπ) are nearly degenerate, influencing competing decay and transfer pathways. | MS-CASPT2//CASSCF | nih.gov |
Supramolecular Interactions and Non-Covalent Chemistry
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. youtube.com The structure of this compound is rich with features that can participate in these interactions, including the hydrogen-bond donating N-H group, the hydrogen-bond accepting carbonyl and nitro groups, and the aromatic π-system.
Role in Hydrogen Bonding Networks and Self-Assembly
The pyridinone scaffold is a well-known motif for forming robust hydrogen-bonded assemblies. Studies on related compounds, such as 4-Hydroxy-6-methylpyridin-2(1H)-one, show that molecules are linked by strong N—H⋯O and O—H⋯O hydrogen bonds, creating extensive networks in the solid state. researchgate.net
The nitro group is a particularly effective hydrogen bond acceptor. Research on hydroxyphenyl-dinitrophenylhydrazones demonstrates that the nitro group's oxygen atoms readily participate in multiple N-H⋯O₂N and C-H⋯O₂N intermolecular hydrogen bonds. rsc.org These interactions are strong enough to drive the self-assembly of molecules into stable dimeric structures. rsc.org It is therefore highly probable that this compound would form similar hydrogen-bonded dimers or chains, where the N-H group of one molecule interacts with the carbonyl or nitro group of a neighboring molecule. These interactions are fundamental to the compound's crystal packing and self-assembly in solution.
Table 2: Hydrogen Bonding Interactions in Related Crystal Structures
| Compound | Interaction Type | Description | Reference |
|---|---|---|---|
| 4-Hydroxy-6-methylpyridin-2(1H)-one | N—H⋯O, O—H⋯O | Forms zigzag arrays and layered structures. | researchgate.net |
| Hydroxyphenyl-dinitrophenylhydrazones | N-H⋯O₂N, C-H⋯O₂N | Drives the formation of self-assembled dimers in the solid state. | rsc.org |
| Dipeptide Isomers | N-H⋯O=C, N-H₃⁺⋯⁻OOC | Directs the alignment of molecules and incorporates solvent molecules into the crystal lattice. | mdpi.com |
Exploration in Host-Guest Chemistry Principles
Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule through non-covalent interactions. youtube.com While there are no specific studies detailing the use of this compound in host-guest systems, its functional groups make it a potential candidate for either role.
The aromatic ring could engage in π-π stacking interactions, acting as a guest for macrocyclic hosts like cycloparaphenylenes (CPPs) or cyclodextrins. nih.govfau.de Conversely, a self-assembled dimer or oligomer of the pyridinone could potentially create a cavity capable of hosting a small guest molecule. The principles of host-guest chemistry rely on molecular complementarity in size, shape, and chemical properties. For instance, cucurbit nih.govuril, a well-known host, uses its hydrophobic cavity and polar portals to bind specific guest molecules with high affinity, demonstrating the precise recognition achievable through non-covalent forces. nih.gov
Molecular Recognition Capabilities
Molecular recognition is the specific binding of a guest to a complementary host. This specificity arises from the combination of various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. youtube.comwikipedia.org
Synthetic Applications of 2 Methyl 6 Nitro 1h Pyridin 4 One in Organic Chemistry
Role as Versatile Synthetic Intermediates for Complex Molecule Synthesis
The strategic placement of reactive functional groups allows 2-methyl-6-nitro-1H-pyridin-4-one and its related isomers to serve as versatile intermediates in multi-step syntheses of complex molecular targets. A notable example is their use in the synthesis of substituted indolizines, a core scaffold found in numerous alkaloids.
Research has demonstrated that derivatives of 6-methyl-β-nitropyridin-2-one are key precursors for constructing the indolizine (B1195054) ring system. mdpi.com Although direct phenacylation of these pyridones can be challenging due to electronic and steric factors, they can be readily converted into more reactive intermediates. For instance, transformation into the corresponding 2-methoxy or 2-chloro derivatives facilitates N-alkylation with phenacyl bromides. mdpi.com The resulting N-phenacylpyridinium salts are pivotal intermediates that can undergo base- or acid-catalyzed cyclization reactions to yield functionalized nitroindolizines. mdpi.com This strategy underscores the role of the nitropyridone scaffold as a crucial stepping stone, enabling the assembly of more intricate bicyclic heterocyclic systems.
Building Block Utility in the Construction of Novel Heterocyclic Architectures
The inherent reactivity of the nitropyridone ring makes it an excellent building block for constructing a variety of novel heterocyclic architectures. The electron-deficient nature of the ring, enhanced by the nitro group, makes it susceptible to both nucleophilic attack and ring transformation reactions, paving the way for diverse molecular skeletons.
One of the most powerful applications is in ring transformation reactions. For example, the related compound 1-methyl-3,5-dinitro-2-pyridone serves as an excellent substrate for nucleophilic-type ring transformations. nih.gov When treated with carbanions, such as those derived from 1,3-dicarbonyl compounds, the pyridone ring can be opened and subsequently reclosed to form entirely new aromatic systems. This "scrap and build" strategy has been effectively used to synthesize highly functionalized 4-nitrophenols. nih.gov
Similarly, derivatives of 2-methyl-6-nitropyridine (B98634) have been employed to create complex hydrazone structures. nih.gov Ethyl 2-methyl-5-nitro-6-phenylnicotinate, a related pyridine (B92270) derivative, can be converted to its corresponding hydrazide. This hydrazide then serves as a versatile building block that can be condensed with various aldehydes to generate a library of nicotinohydrazide-based hydrazones, which are investigated for their biological activities. nih.gov
The synthesis of 5-substituted indolizines from 6-methyl-β-nitropyridin-2-one derivatives is another prime example of its utility as a building block. mdpi.com The initial pyridone is elaborated through several steps to form an oxazolo[3,2-a]pyridinium salt, which then undergoes recyclization to afford the target 8-nitroindolizine framework. mdpi.com This transformation highlights how the simple pyridone unit is the foundational block for a more complex, fused heterocyclic system.
Strategies for Diversity-Oriented Synthesis and Functional Group Transformations
The functional groups on the this compound scaffold provide multiple handles for chemical modification, making it an ideal substrate for diversity-oriented synthesis and a platform for a wide range of functional group transformations.
The pyridone moiety itself exists in tautomeric equilibrium with its hydroxypyridine form, offering two sites for reaction (N- vs. O-alkylation), which can be selectively targeted based on reaction conditions. researchgate.net Furthermore, the pyridone can be converted into other functional groups. A common and high-yielding transformation is the conversion of the pyridone to a 2-chloropyridine (B119429) by treatment with phosphorus oxychloride (POCl₃). mdpi.com This chloropyridine is a versatile intermediate that can undergo nucleophilic substitution reactions, for example, with sodium methoxide (B1231860) to yield a 2-methoxypyridine. mdpi.com
The nitro group is another key site for functional group manipulation. It can be reduced to an amino group, which dramatically alters the electronic properties of the ring and opens up a vast number of subsequent transformations, such as diazotization or acylation. researchgate.net This reduction is a common strategy for introducing diversity and accessing different classes of compounds.
The combination of these transformations allows for a diversity-oriented approach. Starting from a single nitropyridone precursor, one can generate libraries of compounds with diverse substitution patterns and even different core skeletons, as illustrated by the synthesis of various indolizine derivatives. mdpi.com
Table 1: Functional Group Transformations of Nitropyridone Derivatives
| Starting Material | Reagent(s) | Product | Transformation Type | Reference |
| 6-Methyl-β-nitropyridin-2-one | POCl₃, PCl₅ | 2-Chloro-6-methyl-β-nitropyridine | Pyridone to Chloropyridine | mdpi.com |
| 2-Chloro-6-methyl-β-nitropyridine | MeONa, MeOH | 2-Methoxy-6-methyl-β-nitropyridine | Nucleophilic Substitution (Cl to OMe) | mdpi.com |
| Nitroaromatic Compound | Hydrogen Donor (e.g., (2-pyridyl)phenyl methanol) | Aminoaromatic Compound | Nitro Group Reduction | researchgate.net |
Contribution to the Development of New Synthetic Methodologies and Reagents
The unique reactivity of nitropyridones has spurred the development of new synthetic methodologies. The use of 1-methyl-3,5-dinitro-2-pyridone in three-component ring transformations (TCRT) is a significant advancement. nih.gov In this methodology, the dinitropyridone reacts with a ketone and a nitrogen source (like ammonia (B1221849) or ammonium (B1175870) acetate) to produce nitropyridines or nitroanilines that are otherwise difficult to synthesize. In these reactions, the dinitropyridone effectively acts as a stable and safe synthetic equivalent of the highly unstable nitromalonaldehyde (B3023284). nih.gov
Table 2: Three-Component Ring Transformation using a Dinitropyridone
| Pyridone Substrate | Reagents | Product Type | Significance | Reference |
| 1-Methyl-3,5-dinitro-2-pyridone | Ketone, Ammonia | Nitropyridine | Access to otherwise inaccessible substitution patterns | nih.gov |
| 1-Methyl-3,5-dinitro-2-pyridone | Ketone, Ammonium Acetate | Nitroaniline | Serves as a nitromalonaldehyde equivalent | nih.gov |
Furthermore, the investigation into the synthesis of indolizines from 6-methyl-β-nitropyridin-2-ones has led to refined multi-step synthetic sequences involving the formation and subsequent recyclization of oxazolo[3,2-a]pyridinium salts. mdpi.com This sequence represents a specialized methodology for accessing a particular class of heterocycles, demonstrating how studies on a specific building block can lead to broader methodological advancements in organic synthesis.
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of pyridinone derivatives, while established, is undergoing a transformation toward greater efficiency and environmental responsibility. Future research will likely focus on developing streamlined, "green" synthetic pathways to 2-methyl-6-nitro-1H-pyridin-4-one.
Key areas of development include:
One-Pot Methodologies: The development of tandem or one-pot reaction sequences is a significant trend. acs.orgchemrxiv.org For instance, an oxidative amination process that converts cyclopentenones into pyridones in a single, rapid, and operationally simple step represents a promising avenue. chemrxiv.org Such methods, which proceed under mild conditions with high regioselectivity, reduce the need for isolating intermediates, thereby saving time, resources, and minimizing waste. chemrxiv.org Another approach involves modifying existing pyridine (B92270) rings by temporarily opening the ring to introduce new functional groups under mild conditions, avoiding the harsh reagents often required for traditional pyridine functionalization. acs.org
Catalysis Innovation: The use of novel catalysts is central to modern organic synthesis. L-proline has been demonstrated as an efficient and ecofriendly catalyst for the one-pot synthesis of 2-(1H)-pyridinones from simple precursors. nih.gov Future work could adapt such organocatalytic systems for the synthesis of nitro-substituted pyridinones, offering a metal-free, sustainable alternative.
Ring Expansion Strategies: Innovative ring expansion techniques, such as the recently reported oxidative amination that transforms cyclopentenones into pyridones, offer a novel disconnection approach to the pyridone core. chemrxiv.org This method is scalable and provides facile access to isotopically labeled targets, which are invaluable for mechanistic studies. chemrxiv.org
Flow Chemistry: The transition from batch to continuous flow synthesis can offer significant advantages in terms of safety, scalability, and process control, particularly for nitration reactions which can be highly exothermic.
These advanced synthetic strategies promise to make this compound and its analogs more accessible for research and potential applications.
| Strategy | Description | Potential Advantages | Relevant Findings |
|---|---|---|---|
| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. | Reduced waste, time, and resource efficiency; operational simplicity. | Mild, one-pot methods have been developed to functionalize pyridines at the meta-position by temporarily opening the aromatic ring. acs.org |
| Oxidative Amination | A ring-expansion strategy converting cyclopentenones to pyridones via silyl (B83357) enol ether formation and nitrogen atom insertion. | Operationally simple, rapid, broad functional group tolerance, high regioselectivity, and scalable. chemrxiv.org | Provides facile access to pyridone products and their derivatives, including 15N-labelled targets. chemrxiv.org |
| Organocatalysis | Use of small organic molecules to catalyze reactions, avoiding potentially toxic or expensive metal catalysts. | Environmentally friendly, lower cost, and reduced metal contamination in the final product. | L-proline has been used as an effective catalyst for the one-pot synthesis of 2-(1H)-pyridinone derivatives. nih.gov |
Advanced Mechanistic Elucidation via Operando and Time-Resolved Techniques
A profound understanding of reaction mechanisms is critical for optimizing synthetic protocols and controlling product outcomes. The application of advanced spectroscopic techniques in situ and in real-time is a major emerging research avenue.
Operando Spectroscopy: This powerful technique involves monitoring a catalytic reaction as it happens, under true working conditions. youtube.com By combining analytical methods like FT-IR or X-ray absorption spectroscopy with a reaction setup, researchers can identify transient intermediates, observe catalyst evolution, and gain direct insight into the reaction pathway. rsc.orgyoutube.comnih.gov For the synthesis of this compound, operando FT-IR spectroscopy could be used to track the consumption of reactants and the formation of intermediates and the final product simultaneously, clarifying the kinetics and mechanism of the nitration and cyclization steps. rsc.org This approach has been successfully used to study complex reactions involving nitroxyl (B88944) radicals and to understand how reaction conditions, like acidity, can alter the decomposition pathways of intermediates. rsc.org
Time-Resolved Spectroscopy: Femtosecond and picosecond laser spectroscopy can capture the dynamics of molecular processes on extremely short timescales. nih.gov Time-resolved anisotropy studies, for example, can reveal internal molecular dynamics following photoexcitation. nih.gov While more commonly applied in photochemistry, these techniques could be adapted to study the fast kinetics of intermediate formation and conversion in the synthesis of the title compound, providing data unattainable through conventional kinetic analysis.
These advanced methods will allow for a more detailed mapping of the reaction energy landscape, enabling the rational design of more efficient and selective syntheses.
Integration of Machine Learning and AI in Compound Design and Synthesis Prediction
Synthesis Prediction: Computer-aided synthesis planning has existed for decades, but modern AI approaches can now learn from vast reaction databases to propose viable retrosynthetic pathways for complex molecules. youtube.com Generative AI models can be designed to create synthetic recipes, ensuring that the molecules they design are synthetically accessible. youtube.com Such tools could be applied to devise novel, efficient routes to this compound or to plan the synthesis of a library of its derivatives.
De Novo Design and Property Prediction: Chemical language models (CLMs) and other generative architectures can design novel molecules from scratch with desired properties. youtube.com Researchers can train these models on datasets of known compounds to learn the "language" of chemistry and then direct them to generate new pyridinone derivatives with, for example, optimized binding affinity for a biological target or specific electronic properties for materials science applications. peerj.comyoutube.com Furthermore, ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, are being developed to predict the potential toxicity or mutagenicity of nitroaromatic compounds based on their molecular structure, allowing for the early-stage deselection of potentially hazardous derivatives. researchgate.netresearchgate.net
Reaction Optimization: ML algorithms can predict the yield of chemical reactions based on inputs like reactants, reagents, and conditions. youtube.com This predictive power can be harnessed to rapidly optimize the synthesis of this compound, saving significant experimental time and resources.
| Application Area | AI/ML Technique | Potential Impact on this compound |
|---|---|---|
| Synthesis Planning | Retrosynthesis Prediction Models | Generation of novel and efficient synthetic routes. youtube.com |
| Compound Design | Generative Models (e.g., CLMs, GNNs) | Creation of new derivatives with optimized properties for specific applications (e.g., medicinal, materials). peerj.comyoutube.com |
| Hazard Assessment | QSAR & Classification Models | Early prediction of toxicity and mutagenicity to guide the design of safer alternatives. researchgate.netresearchgate.net |
| Reaction Optimization | Yield Prediction Models | Rapid identification of optimal reaction conditions to maximize synthetic yield. youtube.com |
Exploration in Advanced Supramolecular Materials and Molecular Devices
The unique structural features of this compound make it an intriguing candidate for the development of advanced materials. The pyridinone core is an excellent hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). frontiersin.orgnih.gov This property is fundamental to creating ordered, self-assembling supramolecular structures.
Supramolecular Polymers and Gels: The directional and specific nature of hydrogen bonding in the pyridinone unit could be exploited to form well-defined one-, two-, or three-dimensional networks. These self-assembled structures could function as supramolecular polymers, liquid crystals, or organogels, with properties tunable by modifying the peripheral substituents on the pyridinone ring.
Molecular Devices and Sensors: The combination of a hydrogen-bonding pyridinone core and an electron-withdrawing nitro group imparts specific electronic and photophysical properties. The nitro group can influence the molecule's acidity, redox potential, and charge distribution. This functionality could be harnessed to design molecular sensors. For instance, changes in the local environment (e.g., binding of an analyte) could perturb the hydrogen-bonding network or the electronic state of the molecule, leading to a detectable optical or electrochemical signal. Related nitroaromatic compounds, like 4-nitrophthalic acid, have been successfully used as additives to reduce defects and enhance the performance and stability of perovskite solar cells, an advanced molecular device. acs.org This suggests that the electronic properties of the nitro group in such scaffolds are valuable for materials applications.
Future research in this area will involve a combination of synthetic modification of the this compound structure, detailed characterization of its self-assembly behavior, and investigation of the electronic and photophysical properties of the resulting materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
